molecular formula C21H14ClN5O4 B11277386 2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide

2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide

Cat. No.: B11277386
M. Wt: 435.8 g/mol
InChI Key: VPOFZCXJAVTAMJ-UHFFFAOYSA-N
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Description

2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Functionalization of the Core: The core structure is then functionalized by introducing the 2-methyl and 4-oxo groups through various organic reactions, such as alkylation and oxidation.

    Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the functionalized pyrido[2,3-d]pyrimidine core with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, which can further react to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.

    2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-METHOXYBENZAMIDE: Contains a methoxy group instead of a nitro group.

Uniqueness

The uniqueness of 2-CHLORO-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H14ClN5O4

Molecular Weight

435.8 g/mol

IUPAC Name

2-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C21H14ClN5O4/c1-12-24-19-17(6-3-9-23-19)21(29)26(12)14-5-2-4-13(10-14)25-20(28)16-8-7-15(27(30)31)11-18(16)22/h2-11H,1H3,(H,25,28)

InChI Key

VPOFZCXJAVTAMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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